molecular formula C13H22O3 B14621566 Methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate CAS No. 60718-79-8

Methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate

Cat. No.: B14621566
CAS No.: 60718-79-8
M. Wt: 226.31 g/mol
InChI Key: GUFJHFXWIFRRQY-UHFFFAOYSA-N
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Description

Methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate is an organic compound with the molecular formula C13H22O3 . It is characterized by its ester functional group, hydroxyl group, and multiple double bonds. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate is unique due to its specific combination of functional groups and molecular structure

Properties

CAS No.

60718-79-8

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate

InChI

InChI=1S/C13H22O3/c1-11(8-5-9-14)6-4-7-12(2)10-13(15)16-3/h6,10,14H,4-5,7-9H2,1-3H3

InChI Key

GUFJHFXWIFRRQY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCCO

Origin of Product

United States

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